4-Bromo-m-terphenyl
Overview
Description
4-Bromo-m-terphenyl is an organic compound with the molecular formula C18H13Br. It is a derivative of terphenyl, where a bromine atom is substituted at the para position of one of the phenyl rings. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-m-terphenyl can be achieved through several methods. One common method involves the bromination of m-terphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs at elevated temperatures to ensure complete bromination.
Another method involves the Stevens rearrangement of quaternary ammonium salts containing 3-phenylprop-2-en-1-yl and 3-(4-bromophenyl)prop-2-yn-1-yl groups. This method involves a series of steps including β-elimination, electrocyclization, and hydride shift to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using bromine and a suitable catalyst. The reaction conditions are optimized to maximize yield and purity of the product. The final product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-m-terphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form m-terphenyl.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted terphenyl derivatives.
Oxidation Reactions: Products include quinones and other oxidized compounds.
Reduction Reactions: The major product is m-terphenyl.
Scientific Research Applications
4-Bromo-m-terphenyl is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-m-terphenyl involves its interaction with molecular targets through its bromine atom and phenyl rings. The bromine atom can participate in halogen bonding, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar structure but with only two phenyl rings.
4,4’'-Dibromo-p-terphenyl: Contains two bromine atoms at the para positions of the outer phenyl rings.
4-Methyl-m-terphenyl: Contains a methyl group instead of a bromine atom.
Uniqueness
4-Bromo-m-terphenyl is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to other terphenyl derivatives.
Biological Activity
4-Bromo-m-terphenyl is a synthetic organic compound that belongs to the family of terphenyls, which are known for their diverse applications in chemical synthesis and biological research. Its unique structure, characterized by a bromine atom attached to a m-terphenyl framework, enables it to interact with various biological systems, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to engage in halogen bonding and π-π interactions with aromatic residues in proteins and other biomolecules. The bromine atom enhances its binding affinity to molecular targets, which can lead to modulation of enzyme activities or receptor functions. This interaction is crucial for its role as a probe in biochemical assays and in the study of biological systems.
Applications in Research
This compound has been utilized in various scientific research contexts:
- Biochemical Assays : It serves as a probe for studying protein interactions and enzyme activities.
- Drug Discovery : The compound has been explored for its potential as a lead structure in developing inhibitors for various biological targets, including cancer-related pathways .
- Therapeutic Applications : Recent studies have highlighted its role as an inhibitor of the PD-1/PD-L1 interaction, which is significant in cancer immunotherapy. This inhibition can restore T cell activation, enhancing the immune response against tumors .
Inhibition of PD-1/PD-L1 Interaction
A notable study demonstrated that terphenyl-based compounds, including this compound derivatives, effectively inhibit the PD-1/PD-L1 protein-protein interaction. This inhibition was confirmed through various assays that measured T cell activation. The most potent inhibitors derived from this class showed IC50 values below 1 nM, indicating strong efficacy against this critical immune checkpoint .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the bromination of m-terphenyl. Analytical techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. Various derivatives have been synthesized to explore structure-activity relationships (SAR) that enhance biological activity while minimizing toxicity .
Comparative Biological Activity
Research has compared the biological activity of this compound with other terphenyl derivatives. Data indicates that while many terphenyl compounds exhibit some level of biological activity, those with specific substitutions (like bromine) demonstrate enhanced potency against certain targets, including cancer cells and immune checkpoints .
Properties
IUPAC Name |
1-bromo-4-(3-phenylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHCOAVJEOENNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560474 | |
Record name | 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54590-37-3 | |
Record name | 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,1':3',1''-terphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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